Sarcosine methyl ester hydrochloride
Overview
Description
Sarcosine methyl ester hydrochloride is a chemical compound with the molecular formula CH3NHCH2COOCH3 · HCl
. It is a white to faint beige coarse powder . It has been used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
Sarcosine methyl ester hydrochloride is suitable for solution phase peptide synthesis . It can react with formic acid to produce N-formyl-N-methyl-glycine methyl ester in the presence of HCO2Na at ambient temperature .Molecular Structure Analysis
The molecular structure of Sarcosine methyl ester hydrochloride is represented by the linear formulaCH3NHCH2COOCH3 · HCl
. It has a molecular weight of 139.58 g/mol . Chemical Reactions Analysis
Sarcosine methyl ester hydrochloride can react with formic acid to produce N-formyl-N-methyl-glycine methyl ester . This reaction occurs in the presence of HCO2Na at ambient temperature .Physical And Chemical Properties Analysis
Sarcosine methyl ester hydrochloride is a white to faint beige coarse powder . It is soluble in water . It has a molecular weight of 139.58 g/mol .Scientific Research Applications
Protolysis Kinetics in Amino Acids : A study by Sheinblatt (1962) employed sarcosine methyl ester hydrochloride in nuclear magnetic resonance (NMR) studies to understand the protolysis kinetics in amino acids.
Prostate Cancer Diagnosis : Sarcosine has been identified as a potential biomarker in prostate cancer. Cavaliere et al. (2011) developed a method to quantify sarcosine in urine, using a preliminary derivatization step with sarcosine methyl ester hydrochloride, for early diagnosis of prostate cancer (Cavaliere et al., 2011).
Chemiresistive Sensory Materials : Dionisio et al. (2012) demonstrated the use of sarcosine methyl ester hydrochloride in developing chemiresistive sensory materials for detecting sarcosine and its derivatives in water with high selectivity (Dionisio et al., 2012).
Molecular Structure Analysis : Research by Gómez-Zavaglia and Fausto (2004) involved the use of sarcosine methyl ester in matrix isolation FT-IR spectroscopy and molecular orbital calculations to study its conformers and molecular structure (Gómez-Zavaglia & Fausto, 2004).
Fermentative Production of N-Alkylated Glycine Derivatives : Mindt et al. (2019) researched the fermentative production of sarcosine, utilizing sarcosine methyl ester hydrochloride as a building block for peptide-based drugs (Mindt et al., 2019).
N-Hydroxyquinoxaline-2,3-diones Synthesis : McFarlane and Smith (1987) explored the synthesis of N-hydroxyquinoxaline-2,3-diones using sarcosine esters, highlighting the chemical versatility of sarcosine derivatives (McFarlane & Smith, 1987).
Study on Schizophrenia Treatment : Strzelecki et al. (2015) investigated the effects of adding sarcosine to antipsychotic treatment in patients with schizophrenia, demonstrating its potential therapeutic application (Strzelecki et al., 2015).
Skin Sensitizing Properties : Scheel and Keller (2012) assessed the skin sensitizing properties of sarcosine methyl ester hydrochloride, contributing to the understanding of its dermatological effects (Scheel & Keller, 2012).
Glycine Transport Inhibition : Zhang, Lyons-Warren, and Thio (2009) explored sarcosine as an inhibitor of the type I glycine transporter, providing insights into its neuropharmacological properties (Zhang, Lyons-Warren, & Thio, 2009).
properties
IUPAC Name |
methyl 2-(methylamino)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZMRJBVCVYVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5473-12-1 (Parent) | |
Record name | Sarcosine methyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065518 | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarcosine methyl ester hydrochloride | |
CAS RN |
13515-93-0 | |
Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13515-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarcosine methyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SARCOSINE METHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPW7YYP04F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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